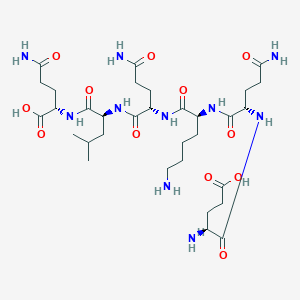
Glu-Gln-Lys-Gln-Leu-Gln
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Glu-Gln-Lys-Gln-Leu-Gln” is a peptide composed of six amino acids: glutamic acid, glutamine, lysine, glutamine, leucine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Glu-Gln-Lys-Gln-Leu-Gln” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glutamine, leucine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for commercial production.
化学反应分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. “Glu-Gln-Lys-Gln-Leu-Gln” does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide does not contain cysteine residues.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide “this compound”. Side products may include truncated peptides or peptides with incomplete deprotection.
科学研究应用
Chemistry
Peptide Synthesis: “Glu-Gln-Lys-Gln-Leu-Gln” can be used as a model peptide in studies of peptide synthesis and purification techniques.
Biology
Protein-Protein Interactions: This peptide can be used to study interactions with proteins, such as enzymes or receptors.
Cell Signaling: Peptides like this one can be used to investigate cell signaling pathways and their regulation.
Medicine
Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific proteins or antibodies.
Industry
Biotechnology: Peptides are used in the development of biotechnological products, such as biosensors and bioactive coatings.
作用机制
The mechanism of action of “Glu-Gln-Lys-Gln-Leu-Gln” depends on its specific interactions with molecular targets. For example, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction cascades, protein-protein interactions, or metabolic pathways.
相似化合物的比较
Similar Compounds
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Tirzepatide: A dual agonist peptide for the treatment of diabetes and obesity.
Peptide YY: A peptide involved in appetite regulation.
Uniqueness
“Glu-Gln-Lys-Gln-Leu-Gln” is unique due to its specific sequence and potential biological activities. Unlike some therapeutic peptides, it may not have a well-defined clinical application yet, but it serves as a valuable tool in research and development.
属性
分子式 |
C32H56N10O12 |
|---|---|
分子量 |
772.8 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H56N10O12/c1-16(2)15-22(31(52)41-21(32(53)54)9-12-25(37)45)42-30(51)20(8-11-24(36)44)40-28(49)18(5-3-4-14-33)39-29(50)19(7-10-23(35)43)38-27(48)17(34)6-13-26(46)47/h16-22H,3-15,33-34H2,1-2H3,(H2,35,43)(H2,36,44)(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,51)(H,46,47)(H,53,54)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
LEGODIOSYOMRCQ-WLNPFYQQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)

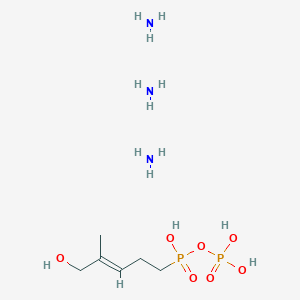
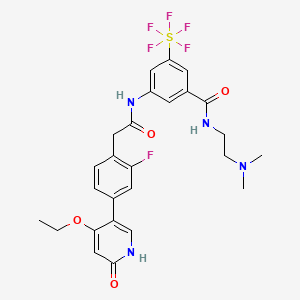


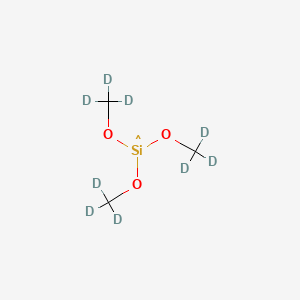
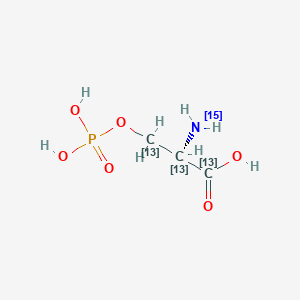
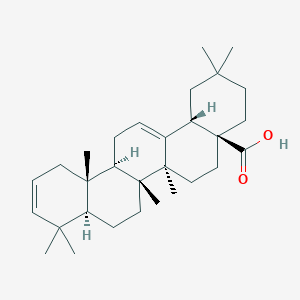
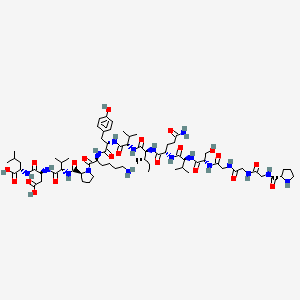
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)


